An In-depth Technical Guide to the Structure and Application of Azido-PEG10-NHS Ester
An In-depth Technical Guide to the Structure and Application of Azido-PEG10-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG10-NHS ester is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker extensively utilized in bioconjugation, chemical biology, and drug development.[1][2][] Its unique structure, featuring three distinct chemical moieties, allows for the sequential and specific linkage of different molecules. This guide provides a detailed examination of its structure, properties, and common experimental applications.
Core Molecular Structure
The structure of Azido-PEG10-NHS ester is composed of three primary functional components: an azide (B81097) group, a hydrophilic PEG10 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination makes it a versatile tool for creating complex biomolecular conjugates.
The Azide (N₃) Group
The azide functional group consists of three nitrogen atoms bonded in a linear fashion, which can be described by the resonance structure −N=N+=N−.[4][5] This moiety is highly valuable in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2]
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Function: The azide group serves as a stable and relatively inert handle that does not react with most biological functional groups. Its primary role is to participate in highly specific cycloaddition reactions with alkyne-containing molecules.[2][6] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] It can also react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]
The Polyethylene Glycol (PEG) Linker
The central part of the molecule is a polyethylene glycol (PEG) spacer. PEG is a polyether compound made of repeating ethylene (B1197577) oxide units (–CH₂CH₂O–).[7][8] The "10" in Azido-PEG10-NHS ester signifies that this specific linker contains a chain of ten such repeating units.[6][9]
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Function: The PEG linker provides several key advantages:
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Hydrophilicity: It significantly increases the aqueous solubility of the molecule and any conjugate it is a part of.[6][]
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Biocompatibility: PEG is non-toxic and non-immunogenic, making it ideal for in-vivo applications.[11]
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Flexibility and Spacing: The long, flexible chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.
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The N-Hydroxysuccinimide (NHS) Ester
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group. Structurally, it is a five-membered succinimide (B58015) ring where the nitrogen is bonded to the oxygen of the ester.[12][13]
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Function: The NHS ester is an amine-reactive moiety.[14] It reacts efficiently and specifically with primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable and covalent amide bonds.[6][12] This reaction proceeds readily under mild pH conditions (typically pH 7-9).
The complete chemical structure can be visualized as the azide group at one terminus, connected via the 10-unit PEG chain to a propionyl group, which is then activated as an NHS ester at the other terminus.
Caption: Chemical structure of Azido-PEG10-NHS ester.
Physicochemical Properties
A summary of the key quantitative data for Azido-PEG10-NHS ester is provided below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₈N₄O₁₄ | [9][15] |
| Molecular Weight | 652.7 g/mol | [9][15] |
| CAS Number | 2801772-86-9 | [6][9] |
| Purity | Typically >95-98% | [6][15] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Appearance | White to off-white solid or viscous liquid | - |
| Storage Conditions | -20°C, protected from moisture | [6][15] |
Experimental Protocols & Methodologies
Azido-PEG10-NHS ester is employed in a two-step conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Second, the azide group is reacted with an alkyne-containing molecule.
General Protocol for Protein Labeling via NHS Ester Reaction
This protocol outlines the method for conjugating the Azido-PEG10-NHS ester to a protein containing accessible primary amines.
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Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.
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Crosslinker Preparation: Immediately before use, dissolve the Azido-PEG10-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mg/mL.
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each protein.
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
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Purification: Remove excess, non-reacted crosslinker and byproducts from the azide-functionalized protein using dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF).
General Protocol for Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the subsequent conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.
-
Reagent Preparation:
-
Azide-Protein: Prepare the purified protein from step 3.1 in a dégazzed, copper-compatible buffer (e.g., PBS).
-
Alkyne Molecule: Dissolve the alkyne-containing molecule in a suitable solvent like DMSO.
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Copper(I) Catalyst: Prepare a fresh stock solution of a Cu(I) source, such as copper(II) sulfate (B86663) (CuSO₄) mixed with a reducing agent like sodium ascorbate.
-
Ligand: Prepare a stock solution of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, in DMSO.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the azide-protein, the alkyne molecule (typically at a 5- to 10-fold molar excess over the protein), the ligand, and finally the copper(II) sulfate and sodium ascorbate. A common final concentration is 1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Once the reaction is complete, remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography if one of the components has a suitable tag.
Logical Workflow Visualization
The primary utility of Azido-PEG10-NHS ester is in the sequential conjugation of two distinct molecules, for example, a protein and a small molecule drug or imaging agent. This workflow ensures specific and controlled bioconjugate formation.
Caption: Logical workflow for using Azido-PEG10-NHS ester.
This structured, two-step process is fundamental to its application in creating Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents, where precise control over molecular assembly is critical.[1][2][]
References
- 1. Azido-PEG10-NHS ester - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Azide - Wikipedia [en.wikipedia.org]
- 5. Organic & Inorganic Azides | Overview & Structure | Study.com [study.com]
- 6. Azido-PEG10-NHS ester, 2801772-86-9 | BroadPharm [broadpharm.com]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. precisepeg.com [precisepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 14. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 15. Azido-PEG10-NHS ester - CD Bioparticles [cd-bioparticles.net]
